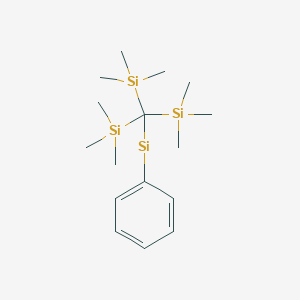
CID 12553100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12553100” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
The preparation methods for CID 12553100 involve synthetic routes and reaction conditions that are carefully controlled to ensure the purity and yield of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Specific details on the synthetic routes and reaction conditions for this compound can be found in scientific literature and patents.
Chemical Reactions Analysis
CID 12553100 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can include derivatives with modified chemical and physical properties, which may have different applications in research and industry.
Scientific Research Applications
CID 12553100 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems and its potential as a therapeutic agent. In medicine, it may be investigated for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of materials or as a component in various products.
Mechanism of Action
The mechanism of action of CID 12553100 involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
CID 12553100 can be compared with other similar compounds to highlight its uniqueness Similar compounds may have similar chemical structures or properties, but differences in functional groups or molecular configurations can lead to variations in their biological activities and applications
Conclusion
This compound is a unique compound with diverse applications in scientific research and industry. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and potential uses. Further research on this compound can lead to new discoveries and advancements in various fields.
Properties
Molecular Formula |
C16H32Si4 |
|---|---|
Molecular Weight |
336.76 g/mol |
InChI |
InChI=1S/C16H32Si4/c1-18(2,3)16(19(4,5)6,20(7,8)9)17-15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
VCCCETASPJSQNB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si]C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















